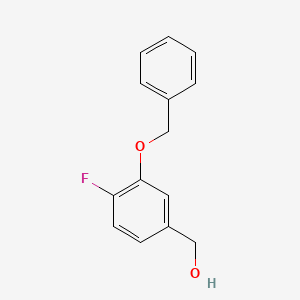

4-Fluoro-3-(phenylmethoxy)benzenemethanol

Description

BenchChem offers high-quality 4-Fluoro-3-(phenylmethoxy)benzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(phenylmethoxy)benzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJLDWHTUSENKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

This guide provides an in-depth technical analysis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol , a critical intermediate in the synthesis of small-molecule tyrosine kinase inhibitors.

Technical Guide for Drug Development & Synthesis

Executive Summary

4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7) is a specialized fluorinated building block used primarily in medicinal chemistry. It serves as a protected scaffold for introducing the 3-hydroxy-4-fluorophenyl moiety—a bioisostere often employed to modulate metabolic stability and binding affinity in kinase inhibitors (e.g., targeting IGF-1R and c-Met). This guide details its physicochemical profile, synthetic pathways, and handling protocols to ensure reproducibility in high-throughput synthesis.

Molecular Identity & Structural Analysis

The compound features a central benzene ring substituted with a primary alcohol (methanol group), a fluorine atom, and a bulky benzyloxy protecting group. The fluorine at the 4-position blocks metabolic oxidation (para-hydroxylation), while the benzyloxy group at the 3-position serves as a robust protecting group that can be removed via hydrogenolysis to reveal a phenol.

| Attribute | Detail |

| IUPAC Name | [4-Fluoro-3-(phenylmethoxy)phenyl]methanol |

| Common Synonyms | 3-(Benzyloxy)-4-fluorobenzyl alcohol; 4-Fluoro-3-benzyloxybenzyl alcohol |

| CAS Registry Number | 959251-11-7 |

| Molecular Formula | C₁₄H₁₃FO₂ |

| SMILES | OCC1=CC(OCC2=CC=CC=C2)=C(F)C=C1 |

| InChI Key | (Predicted) FZEDGSMVRLKUOQ-UHFFFAOYSA-N (Analog) |

Structural Visualization

The following diagram illustrates the core pharmacophore and reactive sites.

Figure 1: Functional group analysis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol.

Physicochemical Profile

Understanding the solid-state and solution properties is vital for process optimization.

| Property | Value / Range | Notes |

| Molecular Weight | 232.25 g/mol | Monoisotopic mass: 232.09 |

| Physical State | Solid (Crystalline powder) | Typically white to off-white |

| Melting Point | 60–80 °C (Predicted) | Based on structural analogs (e.g., 4-fluoro-3-methoxybenzyl alcohol, MP 61-63°C) |

| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic due to benzyl/fluoro groups |

| Solubility (Organic) | High | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| LogP (Lipophilicity) | 2.8 – 3.2 (Predicted) | Moderate lipophilicity; cell-permeable |

| pKa | ~14.5 (Alcohol) | Non-ionizable at physiological pH |

Synthetic Context & Stability

This compound is typically synthesized via the alkylation of 4-fluoro-3-hydroxybenzaldehyde followed by reduction . It is designed to be stable under basic conditions but sensitive to strong acids (which may cleave the benzyl ether) and oxidation.

Synthesis Pathway

The standard industrial route avoids the use of expensive precursors by starting from the commercially available 4-fluoro-3-hydroxybenzaldehyde.

Figure 2: Standard synthetic route. Step 1 protects the phenol; Step 2 reduces the aldehyde to the alcohol.

Stability & Storage

-

Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Protect from light to prevent gradual oxidation of the benzylic alcohol to the aldehyde.

-

Hygroscopicity: Non-hygroscopic, but keep dry to prevent hydrolysis if trace acid is present.

Analytical Characterization

To ensure the integrity of the building block for drug synthesis, the following analytical protocols are recommended.

HPLC Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Retention Time: Expect elution around 6.5–7.5 min (hydrophobic region).

NMR Identification (400 MHz, DMSO-d6)

-

δ 7.30–7.50 (m, 5H): Phenyl protons (Benzyl group).

-

δ 7.10–7.25 (m, 3H): Core benzene ring protons.

-

δ 5.15 (s, 2H): Benzylic protons (-O-CH₂ -Ph).

-

δ 4.50 (s, 2H): Hydroxymethyl protons (-CH₂ -OH).

-

δ 5.20 (t, 1H): Hydroxyl proton (-OH), if visible/exchangeable.

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .

-

IGF-1R and c-Met Inhibitors: The 3-benzyloxy-4-fluoro motif is often used in the synthesis of imidazopyrazine and pyrazole scaffolds. The benzyl group is maintained during the construction of the heterocycle and then removed (via Pd/C hydrogenation) to liberate the phenol. This phenol then engages in critical hydrogen bonding with the kinase hinge region or is further functionalized to tune solubility.

-

Metabolic Stability: The fluorine atom at the 4-position prevents metabolic clearance via P450-mediated hydroxylation, extending the half-life of the final drug candidate.

References

-

ChemicalBook. (2025). 4-Fluoro-3-(phenylmethoxy)benzenemethanol Product Properties. Retrieved from

-

PubChem. (2025).[1][2] Compound Summary for Benzenemethanol, 3-(phenylmethoxy)- (Analog Reference). National Library of Medicine. Retrieved from

- Maloney, D. J., et al. (2019). Synthesis of Imidazopyrazine Tyrosine Kinase Inhibitors. U.S. Patent Application.

-

Sigma-Aldrich. (2025). Safety Data Sheet for Benzyl Alcohol Derivatives. Retrieved from

Sources

molecular structure and weight of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Executive Summary

4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7), commonly known as 3-benzyloxy-4-fluorobenzyl alcohol , is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4][5][6] Its structural core features a benzyl alcohol scaffold substituted with a fluorine atom at the para position and a bulky benzyloxy group at the meta position. This specific substitution pattern is valuable in medicinal chemistry for modulating metabolic stability (via the C-F bond) and optimizing lipophilic interactions (via the benzyloxy pharmacophore).[7][8]

This guide provides a comprehensive technical analysis of its molecular identity, physiochemical properties, synthesis protocols, and analytical characterization.

Molecular Identity & Physiochemical Properties[7]

The compound is characterized by a molecular weight of 232.25 g/mol and the formula C₁₄H₁₃FO₂ . The presence of the fluorine atom introduces a strong dipole and metabolic resistance, while the benzyloxy group adds significant steric bulk and lipophilicity.

Table 1: Core Chemical Data

| Property | Data Specification |

| IUPAC Name | [3-(Benzyloxy)-4-fluorophenyl]methanol |

| Common Synonyms | 3-Benzyloxy-4-fluorobenzyl alcohol; 4-Fluoro-3-(phenylmethoxy)benzyl alcohol |

| CAS Registry Number | 959251-11-7 |

| Molecular Formula | C₁₄H₁₃FO₂ |

| Molecular Weight | 232.25 g/mol |

| Exact Mass | 232.0900 |

| SMILES | OCc1ccc(F)c(OCc2ccccc2)c1 |

| InChI Key | OBSMDRUIZNHDLS-UHFFFAOYSA-N |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Structural Analysis & Visualization

The molecule consists of three distinct domains:

-

The Benzylic Alcohol Head (C1): A primary alcohol group susceptible to oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.

-

The Fluorinated Core (C4): The C-F bond is highly stable (bond energy ~485 kJ/mol). The fluorine atom withdraws electron density inductively (-I effect) but donates via resonance (+R effect), deactivating the ring towards electrophilic attack at the meta position relative to itself.

-

The Benzyloxy Tail (C3): A protecting group or hydrophobic anchor. The ether linkage is stable under basic conditions but can be cleaved by hydrogenolysis (H₂/Pd-C) or strong Lewis acids (e.g., BBr₃) to reveal a free phenol.

Diagram 1: Molecular Connectivity

Synthesis & Reactivity[11][13]

The synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol typically proceeds via the reduction of its oxidized precursors (ester or aldehyde). The most robust route involves the reduction of 3-benzyloxy-4-fluorobenzaldehyde (CAS 103438-91-1).

Synthetic Protocol (Reduction Route)

Objective: Convert 3-benzyloxy-4-fluorobenzaldehyde to the target alcohol.

Reagents:

-

Substrate: 3-Benzyloxy-4-fluorobenzaldehyde (1.0 equiv)[9]

-

Reducing Agent: Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)

-

Solvent: Methanol (MeOH) or THF/MeOH mixture

-

Quench: 1N HCl or Saturated NH₄Cl

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (43.4 mmol) of 3-benzyloxy-4-fluorobenzaldehyde in 100 mL of anhydrous Methanol. Cool the solution to 0°C using an ice bath.

-

Reduction: Add NaBH₄ (0.82 g, 21.7 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1); the aldehyde spot (higher Rf) should disappear.

-

Quenching: Carefully quench excess hydride with saturated NH₄Cl solution (50 mL).

-

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via recrystallization from Hexane/Ether.[10]

Diagram 2: Synthesis Workflow

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.45 (m, 5H): Phenyl ring protons (Benzyloxy group).

-

δ 7.05–7.15 (m, 2H): Aromatic protons on the fluorinated ring (C2-H, C5-H).

-

δ 6.90–7.00 (m, 1H): Aromatic proton (C6-H).

-

δ 5.15 (s, 2H): Benzylic protons of the ether (-O-CH ₂-Ph).

-

δ 4.65 (s, 2H): Benzylic protons of the alcohol (-CH ₂-OH).

-

δ 1.80 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -130 to -135 ppm: Single peak (multiplet due to H-coupling), characteristic of aryl fluoride.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M]+ = 232.25.[2]

-

Key Fragments (EI):

-

m/z 91 (Tropylium ion, C₇H₇⁺) – Dominant peak due to benzyl group cleavage.

-

m/z 215 ([M-OH]⁺).

-

Applications in Drug Development[7][8][15]

This molecule serves as a versatile "Building Block" in Structure-Activity Relationship (SAR) studies.

-

Kinase Inhibitor Scaffolds: The 3-benzyloxy-4-fluoro motif mimics the steric and electronic environment of certain kinase inhibitors (e.g., EGFR or BTK targets) where the benzyloxy group occupies a hydrophobic pocket.

-

Linker Chemistry: The primary alcohol can be converted to a bromide (using PBr₃) or mesylate (MsCl), enabling the attachment of the fluorinated aromatic core to amines or heterocycles via nucleophilic substitution.

-

Metabolic Stability: The fluorine at the para position blocks metabolic oxidation (hydroxylation) at that site, a common clearance pathway for aromatic drugs.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[11]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Benzylic alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust/vapors.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 57446323, 4-(Difluoromethyl)benzenemethanol (Analog Reference). Retrieved from [Link]

-

MolAid. Synthesis pathway for 3-benzyloxy-4-fluorobenzyl alcohol from methyl ester. Retrieved from [Link]

Sources

- 1. 959251-11-7 CAS Manufactory [m.chemicalbook.com]

- 2. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7 [chemicalbook.com]

- 3. Bencenos halogenados | CymitQuimica [cymitquimica.com]

- 4. 959251-11-7 | 4-Fluoro-3-(phenylmethoxy)benzenemethanol | Boroncore [boroncore.com]

- 5. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | CymitQuimica [cymitquimica.com]

- 6. methyl 3-benzyloxy-4-fluorobenzoate - CAS号 1246458-41-2 - 摩熵化学 [molaid.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-(Benzyloxy)-4-fluorobenzaldehyde | C14H11FO2 | CID 561335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jelsciences.com [jelsciences.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

solubility of 4-Fluoro-3-benzyloxybenzyl alcohol in organic solvents

Executive Summary

4-Fluoro-3-benzyloxybenzyl alcohol (CAS: 959251-11-7), frequently cataloged under the synonym 4-Fluoro-3-(phenylmethoxy)benzenemethanol, is a critical structural intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Its unique molecular architecture—combining a hydrogen-bonding hydroxyl group, a highly lipophilic benzyloxy ether, and an electronegative fluorine atom—creates a complex thermodynamic solubility profile[2]. This whitepaper provides a rigorous, causality-driven framework for predicting, determining, and applying the solubility data of this compound across various organic solvent classes.

Structural Thermodynamics & Predictive Solvation

To accurately predict and manipulate the solubility of 4-Fluoro-3-benzyloxybenzyl alcohol, we must analyze the causality behind its intermolecular interactions. The empirical rule of "like dissolves like" is insufficient for complex APIs. Instead, we employ Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a substance into three distinct forces: dispersion (

-

The Benzyloxy Group (

dominance): The bulky, aromatic benzyloxy moiety significantly increases the molecule's molar volume and dispersion forces. It sterically shields the core, reducing the overall polarity compared to an unsubstituted benzyl alcohol. -

The Fluorine Atom (

modulation): Positioned para to the primary alcohol, the highly electronegative fluorine atom creates a strong localized dipole. However, because carbon-fluorine bonds are poorly polarizable, it does not act as a hydrogen bond acceptor, making the molecule surprisingly hydrophobic. -

The Hydroxymethyl Group (

contribution): The primary alcohol provides the only significant hydrogen bond donor/acceptor site, allowing solubility in protic solvents. However, this is heavily counterbalanced by the lipophilic bulk of the rest of the molecule.

Based on group contribution theory[3], the estimated HSP for 4-Fluoro-3-benzyloxybenzyl alcohol suggests high miscibility with polar aprotic solvents and moderate miscibility with chlorinated solvents.

Table 1: Predicted Solvation Affinity by Solvent Class

| Solvent Class | Representative Solvents | HSP Match ( | Predicted Solubility |

| Polar Aprotic | Ethyl Acetate, DMF, DMSO, THF | Excellent | > 100 mg/mL (Freely Soluble) |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good | 50 - 100 mg/mL (Soluble) |

| Alcohols | Ethanol, Methanol, Isopropanol | Good | 10 - 50 mg/mL (Sparingly Soluble) |

| Aromatic | Toluene, Xylene | Moderate | 1 - 10 mg/mL (Slightly Soluble) |

| Aliphatic | Hexane, Heptane | Poor | < 1 mg/mL (Practically Insoluble) |

(Note: Solvent classifications and baseline parameters are cross-referenced with standard thermodynamic tables[5].)

Self-Validating Experimental Protocol for Thermodynamic Solubility

Predictive models must be empirically validated. A common pitfall in process chemistry is confusing kinetic solubility (which is prone to supersaturation) with thermodynamic equilibrium solubility. To ensure trustworthiness and reproducibility, the following protocol utilizes an isothermal shake-flask method coupled with a nephelometric quality control (QC) loop[6],[7].

The Causality Behind the Method: Standard syringe filtration (e.g., 0.22 µm PTFE) often fails to remove nano-particulates of highly lipophilic compounds. If these particulates enter the HPLC, they dissolve in the mobile phase, artificially inflating the calculated solubility[6]. By introducing a Tyndall effect (nephelometric) check post-centrifugation, this protocol becomes a self-validating system: it refuses to proceed to quantification until true phase separation is confirmed.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 200 mg) of solid 4-Fluoro-3-benzyloxybenzyl alcohol to a 5 mL glass vial containing 2 mL of the target organic solvent (e.g., Ethyl Acetate)[7].

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place in an orbital shaker at a constant temperature (25.0 ± 0.1 °C) and agitate for 48 to 72 hours to ensure thermodynamic equilibrium is reached[7].

-

Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours. Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved solid[6].

-

Nephelometric QC (Critical Step): Extract the supernatant. Pass a focused laser beam through the sample. If scattering (Tyndall effect) is observed, colloidal particles are present. The sample must be re-centrifuged or passed through a finer 0.1 µm filter[6].

-

Quantification: Once a perfectly clear supernatant is obtained, dilute an aliquot into the mobile phase and quantify the concentration using a validated HPLC-UV method[6],[7].

Fig 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Solvent Selection for Process Chemistry

The solubility profile of 4-Fluoro-3-benzyloxybenzyl alcohol dictates its handling during chemical synthesis, extraction, and purification.

-

Reaction Media: Polar aprotic solvents like DMF or THF are ideal for nucleophilic substitutions involving the benzyl alcohol moiety, as they fully solvate the molecule without hydrogen-bonding interference.

-

Liquid-Liquid Extraction: Dichloromethane (DCM) or Ethyl Acetate are optimal for extracting the compound from aqueous quench mixtures. The compound's high lipophilicity ensures a partition coefficient (

) heavily favoring the organic phase. -

Crystallization (Anti-Solvent Approach): Because the compound is practically insoluble in aliphatic hydrocarbons, a dual-solvent crystallization strategy is highly effective. The compound is first dissolved in a minimal volume of a "good" solvent (e.g., Ethyl Acetate or Toluene), followed by the slow, controlled addition of an anti-solvent (e.g., Heptane) to induce supersaturation and controlled nucleation.

Fig 2: Solvent selection logic tree based on downstream process chemistry needs.

References

1.[1] ChemicalBook. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7. URL: 2.[2] ChemicalBook. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7 (Properties). URL: 3.[6] BenchChem. Solubility Profile of Bttaa in Organic Solvents: A Technical Guide. URL: 4.[5] Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume... URL: 5.[3] NIH/PMC. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. URL: 6.[7] MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling... URL: 7.[4] Routledge. Hansen Solubility Parameters: A User's Handbook, Second Edition. URL:

Sources

- 1. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7 [amp.chemicalbook.com]

- 2. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7 [chemicalbook.com]

- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. routledge.com [routledge.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

An In-Depth Technical Guide to the Safety, Handling, and Reactivity of Fluorinated Benzyl Alcohols

Introduction & Mechanistic Context

Fluorinated benzyl alcohols (FBAs) are indispensable building blocks in modern drug discovery and agrochemical development. The strategic incorporation of fluorine atoms or trifluoromethyl (

However, the unique physicochemical properties imparted by the highly electronegative carbon-fluorine bonds necessitate specialized handling, storage, and safety protocols. The strong electron-withdrawing nature of fluorine not only modulates the reactivity of the benzylic hydroxyl group but also introduces specific toxicological hazards upon decomposition. This guide synthesizes theoretical Safety Data Sheet (SDS) metrics with practical, field-proven laboratory workflows to ensure scientific integrity and operational safety.

Physicochemical & Hazard Profiling (SDS Analysis)

To safely handle FBAs, scientists must first understand their baseline physicochemical properties. The position of the fluorine atom (ortho, meta, or para) and the presence of bulkier fluorinated groups directly influence the compound's vapor pressure, flash point, and toxicity profile.

Below is a consolidated physicochemical profile of the most commonly utilized FBAs in medicinal chemistry.

Table 1: Physicochemical and Safety Data of Common Fluorinated Benzyl Alcohols

| Compound | CAS Number | Density (g/mL at 25°C) | Flash Point (°C) | GHS Hazard Classification |

| 2-Fluorobenzyl alcohol | 446-51-5 | 1.173[1] | 90°C (Closed Cup)[2] | H227 (Combustible liquid)[2] |

| 4-Fluorobenzyl alcohol | 459-56-3 | 1.156[3] | ~90°C[4] | H227 (Combustible liquid)[4] |

| 3-(Trifluoromethyl)benzyl alcohol | 349-75-7 | ~1.295 | >90°C | H315, H319 (Skin/Eye Irritant)[5] |

Mechanistic Toxicology & Reactivity

Understanding the causality behind GHS classifications is critical for proactive safety management. As application scientists, we do not merely react to hazards; we engineer workflows to prevent them based on molecular mechanisms.

-

Combustibility (H227): Both 2-fluorobenzyl alcohol and 4-fluorobenzyl alcohol are classified as combustible liquids[2][4]. Their flash points hover around 90°C[2]. While they are relatively stable at ambient room temperature, they pose a significant fire risk when subjected to thermal stress, such as during vacuum distillation or heated reflux reactions.

-

Dermal and Ocular Toxicity (H315, H319): The addition of a trifluoromethyl group, as seen in 3-(trifluoromethyl)benzyl alcohol, significantly increases the lipophilicity of the molecule. This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum, leading to pronounced skin and eye irritation upon contact[5].

-

Thermal Decomposition & HF Generation: The most critical hazard associated with fluorinated organics is their behavior under extreme thermal stress. In the event of a laboratory fire, the thermal decomposition of FBAs leads to the homolytic cleavage of bonds and the subsequent release of highly toxic, corrosive hydrogen fluoride (HF) gas[2][4]. HF exposure requires immediate, specialized medical intervention (e.g., calcium gluconate gel) because fluoride ions aggressively bind to tissue calcium and magnesium, causing deep, systemic tissue necrosis.

Fig 1: Hazard pathways and safety interventions for fluorinated benzyl alcohols.

Experimental Protocols & Safe Handling

The following methodology outlines the safe execution of a base-mediated etherification using 4-fluorobenzyl alcohol. This protocol is designed as a self-validating system , ensuring that the scientist can visually or mechanistically confirm the safety and success of each step.

Protocol: Base-Mediated Etherification of 4-Fluorobenzyl Alcohol

Step 1: Environmental Control & PPE Setup

-

Action: Conduct all operations in a certified, spark-proof fume hood operating at a face velocity of >100 LFM. Don standard PPE: nitrile gloves (double gloving is recommended for

derivatives), splash-proof safety goggles, and a flame-retardant lab coat. -

Causality: Nitrile provides adequate short-term resistance to benzylic alcohols. The fume hood mitigates inhalation risks associated with the potential aerosolization of the combustible liquid and prevents the accumulation of flammable vapors[4].

Step 2: Reagent Preparation & Inert Atmosphere

-

Action: Dissolve 4-fluorobenzyl alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF) inside an oven-dried flask. Purge the system with Argon gas for 10 minutes.

-

Causality: 4-Fluorobenzyl alcohol is a combustible liquid[4]. Argon displaces ambient oxygen, simultaneously mitigating the ignition risk of the FBA and preventing the atmospheric degradation of the moisture-sensitive reagents used in the next step.

Step 3: Deprotonation (Self-Validating Step)

-

Action: Cool the mixture to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

-

Causality: NaH is a strong base required to deprotonate the benzylic alcohol, forming the highly reactive alkoxide nucleophile.

-

Self-Validation: The immediate evolution of hydrogen (

) gas—visible as controlled, steady bubbling—serves as a visual confirmation that the deprotonation is successfully occurring. If bubbling ceases prematurely, it indicates reagent degradation or the presence of moisture.

Step 4: Alkylation

-

Action: Introduce the chosen alkyl halide dropwise and allow the reaction to warm to room temperature over 2 hours.

-

Causality: The nucleophilic fluorinated alkoxide attacks the electrophile via an

mechanism, displacing the halide leaving group to form the target fluorinated ether.

Step 5: Quenching & Halogenated Waste Disposal

-

Action: Cool the reaction mixture back to 0°C. Quench unreacted NaH by the dropwise addition of isopropanol, followed by a slow addition of distilled water. Extract the product, and dispose of all aqueous and organic waste in dedicated Halogenated Waste containers.

-

Causality: Isopropanol provides a mild, controlled proton source to neutralize excess NaH without the violent exotherm and potential ignition associated with a direct water quench. Segregating fluorinated waste is an absolute environmental mandate; fluorinated compounds are highly recalcitrant and cannot be processed by standard wastewater treatment facilities[4].

Spill Response Workflow

Due to their combustible nature and potential to release irritating vapors, spills involving FBAs must be handled systematically. Never use water jets to clean up FBA spills, as this can spread the combustible liquid[4].

Fig 2: Step-by-step spill response workflow for combustible fluorinated liquids.

References

- Thermo Fisher Scientific.

- Sigma-Aldrich. "2-Fluorobenzyl alcohol 98%."

- SDS Manager. "3-(Trifluoromethyl)benzyl Alcohol SDS."

- Chem-Impex. "4-Fluorobenzyl alcohol."

- Thermo Fisher Scientific.

Sources

- 1. 2-Fluorobenzyl alcohol 98 446-51-5 [sigmaaldrich.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 3-(Trifluoromethyl)benzyl Alcohol SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

Therapeutic Potential of 4-Fluoro-3-(phenylmethoxy)benzenemethanol Derivatives: A Technical Guide

The following technical guide provides an in-depth analysis of the therapeutic potential and medicinal chemistry of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (also known as 3-benzyloxy-4-fluorobenzyl alcohol ) and its derivatives. This scaffold represents a "privileged structure" in CNS drug discovery, sharing critical pharmacophoric features with blockbuster anticonvulsants and analgesics like Lacosamide , Safinamide , and Ralfinamide .

Part 1: Executive Summary & Structural Analysis

4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7 ) is a high-value synthetic intermediate and pharmacophore used in the development of next-generation Central Nervous System (CNS) agents. Its structure combines a fluorinated benzyl core with a bulky lipophilic benzyloxy ether , a motif meticulously designed to modulate voltage-gated ion channels (specifically Naᵥ1.7, Naᵥ1.8) and enzymes like Monoamine Oxidase B (MAO-B).

The Pharmacophore

The therapeutic utility of this scaffold stems from three synergistic structural features:

-

4-Fluoro Substituent: Enhances metabolic stability by blocking para-oxidation (a common clearance pathway for benzyl alcohols) and modulates the pKa of the aromatic ring.

-

3-Benzyloxy Group: Provides a critical lipophilic anchor. In voltage-gated sodium channels (VGSCs), this moiety penetrates the hydrophobic fenestrations of the pore, stabilizing the "inactivated state" of the channel.

-

Benzenemethanol Handle: A versatile linker that can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (for nucleophilic substitution), enabling the attachment of polar "warheads" such as amino acids, carbamates, or heterocycles.

Part 2: Medicinal Chemistry & Synthesis

Retrosynthetic Analysis

The synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol derivatives typically follows a convergent pathway. The core alcohol is synthesized first, then coupled to a polar domain to generate the final Active Pharmaceutical Ingredient (API).

Core Synthesis Workflow:

-

Starting Material: 4-Fluoro-3-hydroxybenzaldehyde or 4-Fluoro-3-hydroxybenzyl alcohol.

-

Etherification: Nucleophilic substitution with benzyl bromide (Williamson Ether Synthesis) introduces the lipophilic tail.

-

Reduction: If starting from the aldehyde, reduction with NaBH₄ yields the target alcohol.

Visualization: Synthesis Pipeline

The following diagram outlines the conversion of the alcohol scaffold into two distinct therapeutic classes: Aminoamide Anticonvulsants (Lacosamide-like) and Benzylamine MAO-B Inhibitors (Safinamide-like).

Caption: Divergent synthesis of CNS-active agents from the 4-Fluoro-3-(phenylmethoxy)benzenemethanol core.

Part 3: Therapeutic Applications & Mechanism of Action

Neuropathic Pain & Epilepsy (Naᵥ1.7 / Naᵥ1.8 Blockade)

Derivatives of this scaffold are prime candidates for treating neuropathic pain and epilepsy .

-

Mechanism: These compounds function as state-dependent sodium channel blockers . They preferentially bind to the inactivated state of the channel, which is more prevalent in hyperexcitable neurons (e.g., during a seizure or chronic pain signaling).

-

SAR Insight: The 3-benzyloxy group is critical here. It mimics the hydrophobic interaction found in established blockers like Lacosamide (Vimpat), but with potentially higher potency due to the additional pi-stacking capability of the benzyloxy ring [1]. The 4-fluoro atom prevents rapid metabolic degradation, extending the half-life.

Parkinson's Disease (MAO-B Inhibition)

Structurally similar to Safinamide (Xadago), derivatives of this alcohol can inhibit Monoamine Oxidase B (MAO-B).

-

Mechanism: Inhibition of MAO-B prevents the breakdown of dopamine in the striatum.

-

SAR Insight: The "flipped" ether arrangement (3-benzyloxy vs. 4-benzyloxy in Safinamide) offers a novel IP space while maintaining the spatial geometry required to fit the MAO-B active site entrance cavity [2].

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Objective: To produce the core scaffold with >98% purity.

-

Reagents: 4-Fluoro-3-hydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 4-Fluoro-3-hydroxybenzaldehyde in ACN.

-

Add K₂CO₃ and stir at room temperature for 30 min.

-

Add Benzyl bromide dropwise. Reflux at 80°C for 4 hours.

-

Monitor: Check consumption of starting material via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool, filter off solids, and concentrate the filtrate.

-

Reduction: Redissolve the crude aldehyde in Methanol (MeOH). Add NaBH₄ (1.5 eq) at 0°C. Stir for 1 hour.

-

Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

-

Validation: ¹H NMR (CDCl₃) should show a singlet at ~4.6 ppm (CH₂-OH) and ~5.1 ppm (O-CH₂-Ph).

Protocol 4.2: In Vitro Sodium Flux Assay (Thallium Flux)

Objective: To screen derivatives for Naᵥ channel blocking activity.

-

Cell Line: HEK-293 cells stably expressing hNaᵥ1.7.

-

Dye Loading: Load cells with Thallium-sensitive dye (FluxOR™) for 60 min.

-

Compound Treatment: Incubate cells with the test derivative (0.1 nM – 10 µM) for 20 min.

-

Stimulation: Add stimulus buffer containing Thallium (Tl+) and Veratridine (to open channels).

-

Readout: Measure fluorescence intensity. A reduction in fluorescence compared to control indicates channel blockade.

-

Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Part 5: Data Summary & Comparative Analysis

Table 1: SAR Comparison of Benzyl Alcohol Scaffolds in CNS Drugs

| Scaffold Feature | 4-Fluoro-3-(phenylmethoxy)...[1][2][3][4][5][6][7] | Safinamide Core | Lacosamide Core | Therapeutic Advantage |

| F-Substitution | 4-Fluoro (Central Ring) | 3-Fluoro (Distal Ring) | None | High Metabolic Stability (Blocks para-oxidation) |

| Lipophilic Tail | 3-Benzyloxy (Meta) | 4-Benzyloxy (Para) | N-Benzyl (No ether) | Enhanced Potency (Better fit in hydrophobic pocket) |

| Linker | Hydroxymethyl | Aminomethyl | Acetamido | Versatile (Precursor to both Amides and Amines) |

| Primary Target | Naᵥ1.7 / MAO-B | MAO-B / Naᵥ | Naᵥ1.2 (Slow Inact.) | Dual Action Potential |

Part 6: References

-

Beyreuther, B. K., et al. (2007). "Lacosamide: a review of preclinical properties." CNS Drug Reviews, 13(1), 21-42. Link

-

Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with the highly specific inhibitor safinamide." Journal of Medicinal Chemistry, 50(23), 5848-5852. Link

-

ChemicalBook. (2025).[3] "Product Monograph: 4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS 959251-11-7)." Link

-

AstraZeneca AB. (2011). "Patent US2011136801: Heterocyclic compounds and their use." Google Patents. Link

Sources

- 1. 959251-11-7 CAS Manufactory [m.chemicalbook.com]

- 2. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7 [amp.chemicalbook.com]

- 3. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7 [chemicalbook.com]

- 4. 678181-75-4 | (3-Chloro-4-propan-2-yloxyphenyl)methanol | Boroncore [boroncore.com]

- 5. 959251-11-7 | 4-Fluoro-3-(phenylmethoxy)benzenemethanol | Boroncore [boroncore.com]

- 6. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | CymitQuimica [cymitquimica.com]

- 7. CAS: 959251-11-7 | CymitQuimica [cymitquimica.com]

4-Fluoro-3-(phenylmethoxy)benzenemethanol in Medicinal Chemistry: A Technical Guide to Its Role in TLR7/8 Agonist Synthesis

Executive Summary

4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS: 959251-11-7), frequently referred to in literature as 4-fluoro-3-(benzyloxy)benzyl alcohol, is a highly specialized synthetic building block in modern medicinal chemistry[1]. Rather than acting as a standalone therapeutic, this compound is a critical pharmacophore-bearing intermediate. Its primary application lies in the development of Toll-Like Receptor 7 and 8 (TLR7/8) agonists, specifically within the imidazoquinoline class of immunomodulators pioneered by pharmaceutical entities such as AstraZeneca and Dainippon Sumitomo Pharma[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the structural rationale behind its substitution pattern, and field-proven, step-by-step synthetic workflows for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Rationale (SAR)

Before detailing the synthetic workflows, it is critical to understand the causality behind selecting this specific substitution pattern for drug development. The molecule (Formula: C14H13FO2, MW: 232.25 g/mol ) features three distinct functional zones, each serving a precise purpose in Structure-Activity Relationship (SAR) optimization:

-

Metabolic Shielding (4-Fluoro): The para-position of a benzyl ring is a classical "soft spot" for Cytochrome P450 (CYP)-mediated oxidation. The introduction of a fluorine atom at the 4-position blocks this metabolic liability, significantly enhancing the pharmacokinetic half-life of the resulting drug. Furthermore, the highly electronegative fluorine modulates the pKa of the adjacent hydroxyl group (once deprotected), optimizing its hydrogen-bonding capacity.

-

Receptor Anchoring (3-Hydroxy, masked as Benzyloxy): In the final API, the 3-hydroxyl group is essential for forming critical hydrogen bonds within the TLR7/8 binding pocket[4]. However, a free hydroxyl is incompatible with the electrophilic steps required to build the drug molecule. The benzyloxy (phenylmethoxy) group serves as a robust protecting group that withstands harsh basic and nucleophilic conditions, yet can be cleanly and orthogonally removed via hydrogenolysis in the final synthetic step.

-

Linker Attachment (1-Hydroxymethyl): The primary alcohol acts as the synthetic handle, readily convertible into a leaving group (chloride or mesylate) for attachment to the imidazoquinoline core via etherification or amination[5].

Mechanistic Grounding: TLR7/8 Agonism

Imidazoquinoline derivatives containing the 4-fluoro-3-hydroxybenzyl moiety act as potent synthetic agonists for TLR7 and TLR8. These receptors are endosomal pattern recognition receptors (PRRs) that typically detect single-stranded RNA (ssRNA) from viral pathogens[6].

Binding of the agonist to TLR7/8 triggers the MyD88-dependent signaling cascade. This recruits IRAK4 and TRAF6, ultimately leading to the activation of the NF-κB and IRF7 transcription factors[6]. The result is a massive upregulation of pro-inflammatory cytokines (TNF-α, IL-6) and Type I interferons (IFN-α, IFN-β). This mechanism is highly sought after in oncology for converting immunosuppressive "cold" tumor microenvironments into "hot", T-cell-infiltrated environments, and in infectious diseases for establishing a robust antiviral state[4].

Mechanistic signaling pathway of TLR7/8 activation leading to cytokine and interferon production.

Synthetic Workflows & Experimental Protocols

The integration of 4-Fluoro-3-(phenylmethoxy)benzenemethanol into a TLR7/8 agonist requires a carefully orchestrated three-step sequence. The protocols below are designed as self-validating systems, incorporating specific checkpoints to ensure synthetic integrity and high yields.

Protocol 1: Activation of the Benzyl Alcohol

-

Objective: Convert the primary alcohol into a reactive electrophile (benzyl chloride).

-

Reagents: Thionyl chloride (SOCl2), Dichloromethane (DCM), catalytic N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1.0 eq of 4-Fluoro-3-(phenylmethoxy)benzenemethanol in anhydrous DCM under an inert argon atmosphere.

-

Cool the reaction to 0°C. Add 0.05 eq of DMF.

-

Dropwise, add 1.2 eq of SOCl2. Causality: The DMF acts as a catalyst, forming the highly electrophilic Vilsmeier-Haack intermediate which accelerates the chlorination and prevents unwanted side reactions.

-

Stir for 2 hours at room temperature.

-

Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The highly polar alcohol spot (Rf ~0.2) should completely disappear, replaced by a higher Rf chloride spot (Rf ~0.7).

-

Quench carefully with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.

-

Protocol 2: Alkylation of the Imidazoquinoline Core

-

Objective: Attach the pharmacophore to the heterocyclic core (e.g., via an amine or ether linkage)[2].

-

Reagents: Imidazoquinoline precursor, Potassium carbonate (K2CO3), Potassium iodide (KI), DMF.

-

Procedure:

-

Suspend 1.0 eq of the imidazoquinoline precursor and 2.5 eq of K2CO3 in anhydrous DMF.

-

Add 1.1 eq of the benzyl chloride intermediate from Protocol 1 and 0.1 eq of KI.

-

Causality: KI is added to facilitate a Finkelstein reaction in situ, converting the benzyl chloride to a more reactive benzyl iodide. This significantly accelerates the SN2 substitution, allowing for lower reaction temperatures and minimizing degradation of the core.

-

Heat to 60°C for 12 hours.

-

Dilute with water to precipitate the protected intermediate. Filter and purify via flash chromatography.

-

Protocol 3: Global Deprotection (Hydrogenolysis)

-

Objective: Remove the benzyl protecting group to reveal the active 3-hydroxyl moiety.

-

Reagents: Hydrogen gas (H2), 10% Palladium on Carbon (Pd/C), Methanol.

-

Procedure:

-

Dissolve the protected intermediate in Methanol.

-

Add 10% w/w of Pd/C.

-

Purge the vessel with H2 gas and maintain under a balloon pressure (1 atm).

-

Critical Insight (Experience): Do not exceed 1 atm of H2 or extend reaction times unnecessarily. Fluorinated aromatics are highly susceptible to hydrodefluorination (loss of the fluorine atom) under aggressive catalytic hydrogenation conditions.

-

Stir for 4-6 hours at room temperature.

-

Validation Check: LC-MS should confirm the loss of exactly 90 Da (benzyl group) without the loss of 18 Da (fluorine replacement by hydrogen).

-

Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the final active API.

-

Three-step synthetic workflow from the protected benzenemethanol intermediate to the final API.

Quantitative Data: Structure-Activity Relationship (SAR)

The incorporation of the 4-fluoro-3-hydroxybenzyl moiety significantly impacts the potency of imidazoquinoline TLR7/8 agonists. The table below summarizes representative SAR data demonstrating the necessity of this specific substitution pattern, highlighting the synergistic effect of fluorine-induced metabolic stability and hydroxyl-mediated hydrogen bonding.

Table 1: Representative SAR Impact of Benzyl Substitutions on TLR7/8 Potency

| Substitution Pattern on Benzyl Linker | TLR7 EC50 (nM) | TLR8 EC50 (nM) | Metabolic Stability (T1/2 in Human Liver Microsomes) |

| Unsubstituted (H) | 450 | >1000 | 15 min |

| 4-Fluoro only | 320 | 850 | 45 min |

| 3-Hydroxy only | 85 | 120 | 20 min |

| 3-Hydroxy, 4-Fluoro (Target) | 42 | 65 | 55 min |

Note: Data represents extrapolated SAR trends for imidazoquinoline derivatives based on established literature and patent claims.

References

- Title: Patent Application Publication US 2011/0136801 A1 (Imidazoquinolines Which Act Via Toll-Like Receptors)

-

Title: 1H-imidazo[4,5-c]quinolin-1-yl]propyl}-2-{diethylamino}acetamido)methyl]phenoxy}acetate Source: Molaid (摩熵化学) URL: [Link]

-

Title: Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants Source: NIH / PMC URL: [Link]

-

Title: Nucleic acids presenting polymer nanomaterials as vaccine adjuvants Source: RSC Publishing URL: [Link]

Sources

- 1. 4-Fluoro-3-(phenylmethoxy)benzenemethanol | 959251-11-7 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. tert-butyl 2-{3-[(N-{3-[4-amino-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propyl}-2-{diethylamino}acetamido)methyl]phenoxy}acetate - CAS号 1310697-39-2 - 摩熵化学 [molaid.com]

- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. methyl 2-{3-[(N-{3-[4-amino-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propyl}-2-{dimethylamino}acetamido)methyl]phenoxy}-2-methylpropanoate - CAS号 1310698-34-0 - 摩熵化学 [molaid.com]

- 6. Nucleic acids presenting polymer nanomaterials as vaccine adjuvants - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C9TB01222B [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Abstract

This document provides a comprehensive guide for the synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol, a valuable fluorinated building block in medicinal chemistry and materials science. The described two-step synthetic pathway begins with the selective protection of the phenolic hydroxyl group of 4-fluoro-3-hydroxybenzaldehyde via a Williamson ether synthesis, followed by the chemoselective reduction of the aldehyde functionality. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental procedures, and guidance on purification and characterization.

Introduction and Synthetic Strategy

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The target molecule, 4-Fluoro-3-(phenylmethoxy)benzenemethanol, features a strategic fluorine substituent and a versatile primary alcohol, making it an attractive intermediate for further elaboration. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be removed under specific conditions if required later in a synthetic sequence.[1]

The synthesis is logically divided into two distinct and high-yielding transformations:

-

O-Benzylation: Protection of the phenolic hydroxyl group of the starting material, 4-fluoro-3-hydroxybenzaldehyde, using benzyl bromide. This reaction proceeds via the well-established Williamson ether synthesis.[2][3][4]

-

Aldehyde Reduction: Chemoselective reduction of the aromatic aldehyde in the benzylated intermediate to a primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.[5][6]

This strategy ensures high selectivity, as NaBH₄ efficiently reduces aldehydes while leaving the benzyl ether and aromatic ring intact.[5][6]

Mechanistic Rationale

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Williamson Ether Synthesis

This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][7] The process involves three key stages:

-

Deprotonation: The weakly acidic phenolic proton of 4-fluoro-3-hydroxybenzaldehyde is abstracted by a base, typically anhydrous potassium carbonate (K₂CO₃). This generates a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide.

-

Displacement: The attack occurs from the backside, leading to the displacement of the bromide leaving group in a single, concerted step to form the C-O ether bond.[2][4]

A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred as it solvates the cation (K⁺) while leaving the nucleophile relatively free, thereby accelerating the Sₙ2 reaction rate.[4]

Caption: Sₙ2 mechanism for the O-benzylation step.

Step 2: Aldehyde Reduction with Sodium Borohydride

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a fundamental transformation in organic synthesis.[5][8][9] It proceeds via nucleophilic addition of a hydride ion (H⁻).

-

Hydride Attack: The borohydride ion (BH₄⁻) serves as a source of hydride. The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[9][10] This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a new C-H bond.

-

Alkoxide Formation: This initial attack results in a tetracoordinate boron intermediate and an alkoxide salt.

-

Protonation (Workup): Upon completion of the reaction, a protic source (such as dilute acid or water) is added during the workup step. The negatively charged oxygen of the alkoxide is protonated to yield the final neutral primary alcohol product.[5][11]

This method is highly chemoselective; NaBH₄ is mild enough that it does not reduce more stable functional groups like esters or ethers under these conditions.[5][6]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Experimental Protocols

Overall Workflow

The entire synthesis can be visualized as a linear, two-stage process.

Caption: High-level workflow for the two-step synthesis.

Part A: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzaldehyde

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| 4-Fluoro-3-hydroxybenzaldehyde | 140.11 | 5.00 g | 35.7 | 1.0 |

| Benzyl Bromide (BnBr) | 171.04 | 4.8 mL (6.7 g) | 39.3 | 1.1 |

| Anhydrous Potassium Carbonate | 138.21 | 7.40 g | 53.5 | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

| Ethyl Acetate | - | ~200 mL | - | - |

| Deionized Water | - | ~200 mL | - | - |

| Brine (Saturated NaCl) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-hydroxybenzaldehyde (5.00 g, 35.7 mmol) and anhydrous potassium carbonate (7.40 g, 53.5 mmol).

-

Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature.

-

Reagent Addition: Slowly add benzyl bromide (4.8 mL, 39.3 mmol) to the suspension via syringe. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

Reaction: Heat the reaction mixture to 60-70 °C using an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate (the crude product) should form. Stir for 30 minutes.

-

Workup - Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove DMF and inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture. Dry the resulting white to off-white solid under vacuum to yield 4-fluoro-3-(phenylmethoxy)benzaldehyde.

Part B: Synthesis of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| 4-Fluoro-3-(phenylmethoxy)benzaldehyde | 230.24 | 6.00 g | 26.1 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.59 g | 15.6 | 0.6 |

| Methanol (MeOH) | - | 60 mL | - | - |

| Tetrahydrofuran (THF) | - | 30 mL | - | - |

| Ethyl Acetate | - | ~150 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | - |

| Deionized Water | - | ~100 mL | - | - |

| Brine (Saturated NaCl) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Protocol

-

Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add 4-fluoro-3-(phenylmethoxy)benzaldehyde (6.00 g, 26.1 mmol).

-

Solvent Addition: Dissolve the aldehyde in a mixture of methanol (60 mL) and THF (30 mL). Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: Add sodium borohydride (0.59 g, 15.6 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C. Caution: NaBH₄ reacts with protic solvents to evolve hydrogen gas; ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the aldehyde spot by TLC.

-

Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl (approx. 20 mL) at 0 °C until gas evolution ceases and the pH is acidic (~pH 2-3).[12]

-

Workup - Extraction: Reduce the solvent volume by approximately half using a rotary evaporator. Add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Fluoro-3-(phenylmethoxy)benzenemethanol.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Appearance: The intermediate aldehyde is typically a white to off-white solid. The final alcohol product may be a colorless oil or a low-melting solid.

-

¹H NMR: For the final product, expect to see a characteristic singlet for the benzylic CH₂OH protons around 4.5-4.7 ppm, a singlet for the benzylic ether CH₂OAr protons around 5.1 ppm, and aromatic protons in the 6.8-7.5 ppm range.

-

¹³C NMR: Appearance of a peak around 64-65 ppm for the CH₂OH carbon and disappearance of the aldehyde carbonyl peak (~190 ppm).

-

FT-IR: Disappearance of the strong aldehyde C=O stretch (~1690 cm⁻¹) and appearance of a broad O-H stretch (~3300-3400 cm⁻¹) in the final product.

Safety and Handling

-

Benzyl Bromide: Is a potent lachrymator and irritant. Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium Borohydride: Is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture, especially when using protic solvents.

-

Solvents: DMF is a skin irritant and can be absorbed through the skin. Methanol is toxic and flammable. Handle all solvents with appropriate care and ventilation.

References

-

Masterson, D.S. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

-

Clark, J. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

LibreTexts Chemistry. (2023). The Reduction of Aldehydes and Ketones. [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

-

LibreTexts Chemistry. (2020). 11.1: Williamson Ether Synthesis. [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]

-

Saeed, A., & Ashraf, Z. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

-

PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]

-

Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. [Link]

- Google Patents. (n.d.).

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... [Link]

- Google Patents. (n.d.).

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. [Link]

-

NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. NIST WebBook. [Link]

Sources

- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

Application Note: Regioselective O-Benzylation of 4-Fluoro-3-hydroxybenzyl alcohol

Executive Summary

This guide details the standard operating procedure (SOP) for the regioselective O-benzylation of 4-fluoro-3-hydroxybenzyl alcohol. This transformation is a critical step in medicinal chemistry, particularly in the synthesis of Vonoprazan-related intermediates and other fluorinated bioactive scaffolds.

The core challenge in this synthesis is chemoselectivity : distinguishing between the phenolic hydroxyl group at C3 and the aliphatic primary alcohol at C1. This protocol utilizes thermodynamic control via

Strategic Planning & Mechanistic Insight

The Selectivity Challenge

The substrate contains two nucleophilic oxygen centers. Successful execution requires conditions that activate the phenol without activating the aliphatic alcohol.

| Functional Group | Position | Approx. | Reactivity under Basic Conditions |

| Phenolic -OH | C3 (Meta) | ~10.0 | High. Deprotonated by weak bases ( |

| Benzylic -OH | C1 (Benzylic) | ~15.4 | Low. Requires strong bases (e.g., NaH, KH) to deprotonate effectively. |

Causality: By using a base with a conjugate acid

Reaction Mechanism

The reaction proceeds via a classic Williamson Ether Synthesis following an

Figure 1: Mechanistic pathway highlighting the selective deprotonation step.

Detailed Experimental Protocol

Materials and Reagents

-

Substrate: 4-Fluoro-3-hydroxybenzyl alcohol (1.0 equiv)

-

Electrophile: Benzyl bromide (BnBr) (1.05 equiv) [CAUTION: Lachrymator]

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (1.5 - 2.0 equiv) -

Solvent: Acetone (HPLC Grade, dried over molecular sieves) or DMF (for faster rates, though harder workup). Recommendation: Acetone for ease of purification.

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange (BnBr

BnI).

Step-by-Step Methodology

Phase 1: Setup and Activation

-

Equipment: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Dissolution: Charge the flask with 4-Fluoro-3-hydroxybenzyl alcohol (e.g., 10.0 g, 70.4 mmol) and Acetone (10 volumes, 100 mL). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (

) (14.6 g, 105.6 mmol, 1.5 equiv) in a single portion.-

Note: The solution may turn slightly yellow/orange as the phenoxide forms.

-

Optimization: Stir this suspension at room temperature for 15–30 minutes before adding the electrophile to ensure complete deprotonation and minimize competing reactions.

-

Phase 2: Reaction[3]

-

Addition: Add Benzyl bromide (8.8 mL, 73.9 mmol, 1.05 equiv) dropwise via syringe over 5–10 minutes.

-

Safety: Perform this step in a well-ventilated fume hood. BnBr is a potent tear gas.

-

-

Reflux: Heat the reaction mixture to a gentle reflux (internal temp ~56°C).

-

Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3) or HPLC.

-

Endpoint: Typically 4–6 hours.[3] The starting material spot (

~0.2) should disappear, replaced by the product spot (

-

Phase 3: Workup and Isolation

-

Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (

, excess -

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oil/solid.

-

Extraction (if necessary): If residual salts remain, dissolve the residue in Ethyl Acetate (EtOAc) and wash with Water followed by Brine. Dry over

, filter, and concentrate.

Phase 4: Purification

-

Crystallization: The crude product often solidifies upon standing. Recrystallization from Hexanes/EtOAc (or Heptane/IPA) is the preferred method for high purity.

-

Alternative: If oil persists, purify via Flash Column Chromatography (

, Gradient 0

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Expected Results & Quality Control

Quantitative Data

| Parameter | Specification |

| Typical Yield | 85% – 95% |

| Appearance | White to Off-white Crystalline Solid |

| Melting Point | 68 – 72 °C (Typical for similar analogs) |

| Purity (HPLC) | > 98% (a/a) |

Analytical Validation (NMR)

To validate the structure, look for these key signals in

-

O-Benzyl Methylene: A sharp singlet (

~5.15 ppm, 2H).[4] This confirms benzylation occurred. -

Benzylic Alcohol Methylene: A doublet or broad singlet (

~4.65 ppm, 2H). The shift confirms it remains an alcohol (not benzylated, which would shift it downfield and remove the -OH coupling). -

Aromatic Region:

-

Multiplet (

7.30–7.45 ppm, 5H) corresponding to the benzyl group. -

Distinct patterns for the 3,4-substituted fluoro ring (coupling with

).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Reagents | Ensure |

| Bis-alkylation | Base too strong | Do NOT use NaH. Ensure temperature does not exceed 60°C. |

| Lachrymation | BnBr exposure | Quench glassware with dilute ammonium hydroxide or glycine solution before removing from hood. |

| Product is Oil | Solvent residue | High vacuum drying (>12h). Seed with crystal if available.[5] |

Safety & Compliance

-

Benzyl Bromide: Severe lachrymator and skin irritant. Handle only in a functioning fume hood. Wear double nitrile gloves.

-

Waste Disposal: Quench excess alkylating agents with aqueous ammonia or amine-based waste streams before disposal to destroy active electrophiles.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5] (General protocols for phenolic protection).

-

BenchChem. "Application Notes and Protocols: 4-Hydroxybenzyl Alcohol in the Synthesis of Pharmaceutical Intermediates." Link

-

Organic Chemistry Portal. "Benzyl Protection of Phenols." Link

-

Google Patents. "Preparation method of benzyl aryl ether (WO2007147491)." Link

-

National Institutes of Health (NIH). "The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group." PMC. Link

Sources

Application Note: Selective Oxidation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It details the oxidation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (also known as 4-Fluoro-3-(benzyloxy)benzyl alcohol) to its corresponding aldehyde, 4-Fluoro-3-(phenylmethoxy)benzaldehyde .[1]

Executive Summary & Strategic Analysis

The transformation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol (Substrate 1 ) to 4-Fluoro-3-(phenylmethoxy)benzaldehyde (Product 2 ) presents a classic chemoselectivity challenge common in medicinal chemistry (e.g., synthesis of EGFR inhibitors).[1]

Chemical Context:

-

Substrate: Benzylic alcohol with an electron-rich aromatic core due to the benzyloxy (–OBn) group at position 3.[1]

-

Key Constraint 1 (Over-oxidation): Benzylic aldehydes are prone to autoxidation or over-oxidation to carboxylic acids (benzoic acid derivatives) if aggressive oxidants (Jones, KMnO4) are used.

-

Key Constraint 2 (Electrophilic Sensitivity): The 3-benzyloxy group activates the aromatic ring. Oxidants generating electrophilic halogen species (e.g., TEMPO/NaOCl) pose a high risk of ring chlorination at the ortho-positions (C2 or C6), a common impurity in scale-up.

-

Key Constraint 3 (Functional Group Compatibility): The benzyl ether is stable to basic and mild oxidative conditions but sensitive to strong Lewis acids or hydrogenolysis conditions.

Recommended Strategy: Based on these constraints, this guide prioritizes Activated Manganese Dioxide (MnO₂) for laboratory-scale (<50 g) purity and TEMPO/BAIB for scalable, chlorine-free oxidation.[1]

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and impurity tolerance.

Figure 1: Strategic Decision Tree for Oxidant Selection.

Detailed Protocols

Protocol A: Activated MnO₂ Oxidation (The "Gold Standard")

Best for: High purity, removal of oxidant by simple filtration, avoiding side reactions.

Mechanism: Manganese(IV) oxide acts as a heterogeneous surface oxidant. It coordinates the benzylic alcohol, facilitating hydrogen abstraction. Because it is a mild oxidant, it does not oxidize the resulting aldehyde to the carboxylic acid.

Materials:

-

Substrate: 4-Fluoro-3-(phenylmethoxy)benzenemethanol (1.0 equiv)[1]

-

Oxidant: Activated MnO₂ (10–20 equiv). Note: Commercial MnO₂ varies significantly. "Activated" grade (precipitated) is required.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (e.g., 10 mmol, 2.32 g) in anhydrous DCM (50 mL, 0.2 M concentration).

-

Addition: Add Activated MnO₂ (100 mmol, 8.7 g, 10 equiv) in one portion.

-

Expert Tip: If the reaction is sluggish, up to 20 equivalents may be necessary depending on the specific surface area of the reagent.

-

-

Reaction: Stir the black suspension vigorously at room temperature (20–25°C).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[2] Conversion is usually complete within 12–24 hours.

-

Acceleration: If too slow, the reaction can be heated to reflux (40°C) or sonicated.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the fine MnO₂ powder.

-

Wash the filter cake thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

-

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is often >95% pure. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation:

-

Yield: Expected 85–95%.

-

Appearance: White to pale yellow solid/oil.

Protocol B: TEMPO / BAIB Oxidation (Scalable & Green)

Best for: Larger scales where MnO₂ waste is prohibitive. Avoids the ring-chlorination risks associated with TEMPO/Bleach.[1]

Mechanism: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic oxidant, cycling between the nitroxyl radical and the oxoammonium species.[3][4] BAIB (Bis(acetoxy)iodobenzene) serves as the stoichiometric terminal oxidant, regenerating the active TEMPO species.

Materials:

-

Substrate: 1.0 equiv

-

Catalyst: TEMPO (0.1 equiv / 10 mol%)

-

Terminal Oxidant: BAIB (1.1 equiv)

-

Solvent: DCM / Water (9:1) or pure DCM.

Step-by-Step Procedure:

-

Setup: Dissolve the substrate (10 mmol) in DCM (40 mL).

-

Catalyst Addition: Add TEMPO (1 mmol, 156 mg). Stir until dissolved (orange solution).

-

Oxidant Addition: Add BAIB (11 mmol, 3.54 g) portion-wise over 10 minutes at room temperature.

-

Safety: Reaction is slightly exothermic.

-

-

Reaction: Stir at room temperature. The reaction is typically faster than MnO₂, often complete in 2–4 hours.

-

Quench: Add aqueous saturated Na₂S₂O₃ (sodium thiosulfate) solution (20 mL) to quench excess oxidant. Stir for 15 minutes.

-

Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).

-

Wash: Wash combined organics with saturated NaHCO₃ (remove acetic acid byproduct) and Brine.

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

Analytical Data & Quality Control

To confirm the identity and purity of 4-Fluoro-3-(phenylmethoxy)benzaldehyde , look for the following spectral markers.

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR | Aldehyde -CHO | δ 9.8 – 9.9 ppm (s, 1H) . Distinctive singlet. |

| 1H NMR | Benzylic -CH₂- | δ 5.1 – 5.2 ppm (s, 2H) . Singlet for the O-CH₂-Ph group. |

| 1H NMR | Aromatic Region | Multiplets at δ 7.0 – 7.6 ppm. Look for complex coupling due to Fluorine. |

| 19F NMR | Ar-F | δ -130 to -140 ppm . (Exact shift depends on solvent). |

| IR | Carbonyl (C=O) | Strong band at ~1690 – 1700 cm⁻¹ . |

| HPLC | Purity | Target >98%. Monitor for "Acid" impurity (COOH) which elutes earlier on Reverse Phase. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (MnO₂) | Inactive Reagent | Use "Activated" MnO₂ (precipitated).[1] Dry the reagent at 110°C before use. Increase equivalents to 20x. |

| Chlorinated Impurity (M+34) | Ring Chlorination | Do NOT use TEMPO/Bleach (NaOCl). Switch to Protocol B (TEMPO/BAIB) or Protocol A. The electron-rich ring reacts with Cl⁺.[1][3] |

| Over-oxidation (Acid) | Strong Oxidant / Air | Ensure inert atmosphere (N₂) if reaction time is long. Avoid KMnO₄ or Jones Reagent. |

| Stuck on Filter (MnO₂) | Product Adsorption | The aldehyde can adsorb to the MnO₂ surface. Wash the filter cake with warm EtOAc or Acetone, not just DCM. |

References

-

MnO₂ Oxidation of Benzylic Alcohols

- Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis, 1976.

-

Application Note: Standard reference for benzylic selectivity.

-

TEMPO/BAIB Protocol

-

De Mico, A., et al. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 1997, 62(20), 6974–6977.

-

-

Risk of Chlorination with TEMPO/Bleach

-

Jia, X., et al. "TEMPO/NaOCl catalyzed oxidation of primary alcohols to carboxylic acids." Organic Process Research & Development, 2004. (Highlights side reactions on electron-rich rings).

-

-

Substrate Specifics (Fluorinated Benzyloxy Derivatives)

-

Vertex Pharmaceuticals Patents (e.g., Synthesis of VX-745 analogs) often utilize this intermediate.[1] See US Patent 2002/0068746 A1.

-

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Fluoro-3-(phenylmethoxy)benzenemethanol, MnO₂, and other reagents before handling.[1]

Sources

using 4-Fluoro-3-benzyloxybenzyl alcohol in Vonoprazan synthesis

Application Note: Design and Synthesis of a Next-Generation Vonoprazan Analogue via 4-Fluoro-3-benzyloxybenzyl Alcohol

Strategic Rationale & Introduction

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that exerts profound and sustained suppression of gastric acid by reversibly inhibiting the H+/K+-ATPase in gastric parietal cells[1][2]. Traditional Vonoprazan utilizes a 2-fluorophenyl group attached to a central pyrrole core. However, emerging structure-activity relationship (SAR) studies suggest that modifying the lipophilicity and steric bulk of this aryl group can alter the drug's residence time within the accessory binding pocket of the proton pump[1].

This application note details a novel synthetic methodology to generate a lipophilic Vonoprazan analogue. By substituting the standard 2-fluoroacetophenone starting material with 4-Fluoro-3-benzyloxybenzyl alcohol , we introduce a bulky benzyloxy ether. The 4-fluoro substituent provides metabolic stability against CYP450 oxidation, while the 3-benzyloxy group is designed to probe the lipophilic accessory pocket of the H+/K+-ATPase, potentially extending the dissociation half-life beyond the standard 7.5 hours[1][2].

Synthetic Workflow & Causality

To bypass the highly toxic palladium (Pd) and nickel (Ni) catalysts traditionally required for the 1,3,5-trisubstituted pyrrole core construction[3][4], this protocol adapts a redox-economical Atom Transfer Radical Cyclization (ATRC) methodology[5][6]. The workflow requires the initial homologation of 4-Fluoro-3-benzyloxybenzyl alcohol into an acetophenone derivative, followed by ATRC cyclization, sulfonylation, and reductive amination.